4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
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Overview
Description
4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a bromophenyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via electrophilic aromatic substitution reactions.
Protection with Boc Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted piperidine derivatives.
Deprotection Reactions: Removal of the Boc group yields the free amine form of the compound.
Scientific Research Applications
4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group may engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can interact with various receptors. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis .
Comparison with Similar Compounds
Similar Compounds
4-Phenylpiperidine-4-carboxylic acid: Lacks the bromine and Boc groups, resulting in different reactivity and applications.
4-(3-Chlorophenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
Uniqueness
4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity. The Boc group also provides a convenient handle for further synthetic modifications .
Properties
IUPAC Name |
4-(3-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO4/c1-16(2,3)23-15(22)19-9-7-17(8-10-19,14(20)21)12-5-4-6-13(18)11-12/h4-6,11H,7-10H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFFSFMKXOGSOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=CC=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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